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Compound of Interest

Compound Name: Hydrocarbostyril

Cat. No.: B031666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic

aromatic organic compound that forms the core scaffold of numerous pharmacologically active

molecules. Its versatile structure has been extensively utilized in medicinal chemistry to

develop a range of therapeutic agents targeting various biological pathways. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, synthesis methodologies, and significant biological activities of the

hydrocarbostyril core. Detailed experimental protocols for key synthetic transformations and

visual representations of relevant signaling pathways are included to serve as a valuable

resource for researchers in drug discovery and development.

Chemical Structure and Identification
Hydrocarbostyril is a bicyclic compound consisting of a benzene ring fused to a

dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide)

integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]
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Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Dihydrocarbostyril, 1,2,3,4-Tetrahydro-2-

oxoquinoline[2]

Chemical Identifiers:

CAS Number: 553-03-7[1][2]

Molecular Formula: C₉H₉NO[1][2]

InChI: InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)[1][2]

InChIKey: TZOYXRMEFDYWDQ-UHFFFAOYSA-N[1][2]

SMILES: C1CC(=O)NC2=CC=CC=C21[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of hydrocarbostyril is presented in the table

below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property Value Reference

Molecular Weight 147.17 g/mol [1][2]

Appearance
White to cream to pale brown

powder
[3]

Melting Point 163-171 °C [3]

Boiling Point Data not readily available

Solubility 15.9 µg/mL at pH 7.4 [1]

pKa Data not readily available

Synthesis of the Hydrocarbostyril Core
The hydrocarbostyril scaffold can be synthesized through various chemical strategies. The

following sections detail the experimental protocols for some of the key methods.
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Reduction of Quinolin-2(1H)-ones
A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the

reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II)

iodide/water/methanol system.[4][5]

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with SmI₂/H₂O/MeOH[4][5]

Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI₂) solution in THF (0.1 M),

Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous

sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine,

Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Petroleum ether.

Procedure:

To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0

mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol)

and water (14.4 µL, 0.8 mmol).

Add SmI₂ solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

Extract the mixture with ethyl acetate (3 x 10 mL).

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (petroleum

ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.
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Photocyclization of N-Arylacrylamides
Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and

metal-free route to dihydroquinolinones.[6][7]

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides[7]

Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

(4CzIPN) as photocatalyst, Acetonitrile (CH₃CN, anhydrous), Nitrogen gas, Saturated

aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.

Procedure:

In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv)

and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).

Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.

Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.

After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium

carbonate.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the pure

dihydroquinolinone product.

Intramolecular Arene C(sp²)-H Amidation
Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct

pathway to dihydroquinolin-2-ones.[8][9]

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation[8]
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Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver

hexafluoroantimonate (AgSbF₆), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.

Procedure:

In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%,

3.4 mg) to a vial.

Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.

In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5

mL).

Transfer the substrate solution to the catalyst mixture.

Seal the reaction vial and stir at 50 °C for 12 hours.

After cooling to room temperature, pass the reaction mixture through a pad of Celite,

eluting with ethyl acetate (15 mL).

Remove the solvent under reduced pressure and purify the residue by column

chromatography to obtain the dihydroquinolin-2-one product.

Biological Activities and Signaling Pathways
The hydrocarbostyril nucleus is a privileged scaffold in medicinal chemistry, present in

several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of

biological activities, primarily targeting the central nervous system and cardiovascular system.

Dopamine and Serotonin Receptor Modulation
Many hydrocarbostyril-based drugs, such as the atypical antipsychotic aripiprazole, act as

modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at

dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonism at serotonin 5-HT₂ₐ receptors.

This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia

and bipolar disorder.
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Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into

D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. D1-like receptors typically couple to

Gαs/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like

receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP

levels.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Hydrocarbostyril:
Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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